![molecular formula C20H22O4 B3116346 1-(2,4-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 215778-57-7](/img/structure/B3116346.png)
1-(2,4-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Overview
Description
1-(2,4-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H22O4 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Biological Activity
1-(2,4-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of flavonoids known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C20H22O4
- Molecular Weight : 326.39 g/mol
- CAS Number : 215778-57-7
Anticancer Properties
Recent studies have highlighted the compound's efficacy against various cancer cell lines. In vitro assays demonstrated significant antiproliferative effects on human cancer cells such as HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer). The compound exhibited IC50 values in the nanomolar range, indicating potent activity.
Cell Line | IC50 (nM) |
---|---|
HeLa | 30 |
A549 | 43 |
HT-29 | 30 |
These results suggest that the compound may inhibit tubulin polymerization, a critical process for cancer cell division and proliferation. Notably, it was found to induce apoptosis in treated cells, confirmed by mitochondrial depolarization and caspase-9 activation .
The mechanism by which this chalcone derivative exerts its anticancer effects involves:
- Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, which is essential for mitosis.
- Apoptosis Induction : It activates intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : The compound has been shown to block the cell cycle at the G2/M phase.
Antioxidant Activity
In addition to its anticancer properties, this compound also exhibits significant antioxidant activity. It has been reported to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage . This dual action enhances its therapeutic potential in treating various diseases related to oxidative stress.
Study 1: Antiproliferative Effects on Cancer Cells
A comprehensive study compared the activity of this compound with conventional chemotherapeutic agents like CA-4 (Combretastatin A-4). The results indicated that the chalcone derivative was more potent against certain cancer cell lines than CA-4, particularly in inhibiting A549 and HT-29 cells .
Study 2: Mechanistic Insights into Antioxidant Activity
Another investigation focused on the antioxidant properties of this compound. It was found that it effectively inhibited tyrosinase activity, a key enzyme in melanin synthesis. This inhibition was attributed to both direct enzyme interaction and modulation of tyrosinase processing and degradation pathways .
Properties
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-13-6-8-16(14(2)10-13)17(21)9-7-15-11-18(22-3)20(24-5)19(12-15)23-4/h6-12H,1-5H3/b9-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBHSSJSUDATFI-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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